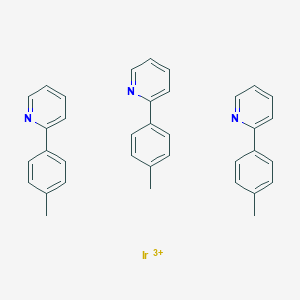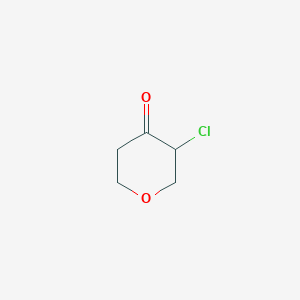
Ir(mppy)3
Übersicht
Beschreibung
Tris[2-(p-tolyl)pyridine]iridium(III), commonly referred to as Ir(Mppy)3, is a phosphorescent dopant widely used in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) OLED devices. This compound emits green light and is known for its high efficiency and stability. The presence of three methyl groups attached to the pyridine ligands enhances its solubility compared to other similar compounds .
Wissenschaftliche Forschungsanwendungen
Tris[2-(p-tolyl)pyridine]iridium(III) has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioimaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential in cancer treatment due to its photophysical properties.
Wirkmechanismus
Target of Action
The primary target of Ir(mppy)3 is the Organic Light Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence OLEDs (TADF-OLEDs) . It acts as a phosphorescent dopant , emitting green light in these devices .
Mode of Action
This compound interacts with its targets through excitation energy transfer (EET) and charge transfer (CT) mechanisms . These processes are competitive, with the EET mechanism being dominant . The excitons are primarily formed in the host first and then transferred to the guest in phosphorescent OLEDs based on exciplex-forming cohosts .
Biochemical Pathways
The action of this compound affects the energy transfer pathways from the exciplex state of cohost to the emissive state of the guest . Understanding these pathways can provide insights for improving exciplex-forming materials adopted in OLEDs .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its solubility and stability . This compound is more soluble than the widely known green emitter Ir(ppy)3 due to the presence of three methyl groups attached to the ppy ligands . This increased solubility can impact the bioavailability of the compound in the OLED environment.
Result of Action
The result of this compound’s action is the emission of green light in highly efficient OLED and TADF-OLED devices . When co-doped with Ir(ppz)3, this compound devices show a slower efficiency roll-off and higher electroluminescent efficiencies due to improved recombination probability and suppressed exciton quenching .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the relative importance of CT over EET depends strongly on the location of the guest molecule relative to the cohost pair . Both the coupling for EET and the interaction energy for CT are strongly influenced by the geometric constraints .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(p-tolyl)pyridine]iridium(III) typically involves the coordination of iridium chloride (IrCl3) with 2-(p-tolyl)pyridine ligands. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified through sublimation to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of Tris[2-(p-tolyl)pyridine]iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often produced in sublimed form to meet the stringent purity requirements for electronic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2-(p-tolyl)pyridine]iridium(III) primarily undergoes photophysical reactions due to its role as a phosphorescent dopant. It can participate in oxidation and reduction reactions, as well as ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions often involve the use of other pyridine derivatives or phosphine ligands under reflux conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while substitution reactions can yield various iridium complexes with different ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)3)
- Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) (Ir(dFppy)3)
- Tris[2-(4-tolyl)pyridinato-N,C2’]iridium(III) (Ir(p-Me-ppy)3)
Uniqueness
Tris[2-(p-tolyl)pyridine]iridium(III) stands out due to its enhanced solubility and higher electroluminescent efficiency compared to other green emitters like Ir(ppy)3. The presence of methyl groups on the pyridine ligands improves its performance in OLED devices by reducing efficiency roll-off and suppressing exciton quenching .
Eigenschaften
IUPAC Name |
iridium(3+);2-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERGTYJYQCLVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33IrN3+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)






![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)






